3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S2/c1-23-13-3-2-10(8-11(13)16)25(21,22)18-5-6-19-9-17-12-4-7-24-14(12)15(19)20/h2-4,7-9,18H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLXRMGLHDJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and a halogenated pyrimidine derivative.
Introduction of the ethyl linker: The thienopyrimidine core is then functionalized with an ethyl group through a nucleophilic substitution reaction.
Attachment of the benzenesulfonamide moiety: The final step involves coupling the functionalized thienopyrimidine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formylbenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Core Heterocycles: The 4-oxothienopyrimidin scaffold is shared with SPL-334 () and benzothienopyrimidin derivatives (), suggesting conserved bioactivity in enzyme inhibition. Quinazoline-based analogs () highlight sulfonamide versatility across heterocyclic systems.
- Substituent Impact :
- The 3-fluoro-4-methoxy group on the benzenesulfonamide in the target compound may enhance metabolic stability compared to chlorophenyl groups in quinazoline derivatives ().
- Ethyl linkers (target compound) vs. thioether or acetamide linkers (SPL-334, ; compound 9, ) modulate molecular flexibility and binding pocket interactions.
Key Observations:
- Cyclocondensation: A common strategy for thienopyrimidin cores (). The target compound may employ similar [4+2] cyclocondensation using thiopyranone precursors.
- Yield and Purity: Quinazoline derivatives () achieve high yields (84–88%), while benzothienopyrimidins () show moderate yields (72%), reflecting reaction complexity.
Physicochemical Properties
Table 3: Physical and Analytical Data
Key Observations:
- Melting Points : Higher values (e.g., 273–300°C in ) correlate with increased crystallinity due to halogen substituents. The target compound’s methoxy group may reduce MP compared to chlorinated analogs.
- Spectral Signatures : Shared IR peaks (C=O, C=N) confirm core heterocycle integrity across analogs .
Biological Activity
The compound 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated aromatic ring, a methoxy group, and a thieno-pyrimidine moiety. Its molecular formula can be expressed as follows:
- Molecular Formula : C₁₄H₁₄F N₃ O₂ S
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the introduction of the fluorine atom and the formation of the thieno-pyrimidine structure. Detailed synthetic pathways have been documented in patent literature and research articles, highlighting various methodologies for achieving high yields and purity.
Antiviral Properties
Research indicates that derivatives similar to this compound exhibit significant antiviral activity. For instance, nucleoside analogs with similar structural features have shown potent inhibition against Hepatitis B virus (HBV) polymerase. A study demonstrated that related compounds had an IC₅₀ value of approximately 120 nM against HBV polymerase, suggesting that our compound may also possess antiviral properties due to its structural similarities to effective nucleoside analogs .
Anticancer Activity
Sulfonamide derivatives have been widely studied for their anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular signaling pathways involved in cancer proliferation. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells . The specific mechanism of action for our compound remains to be elucidated but may involve inhibition of key enzymes or receptors involved in tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC₅₀/EC₅₀ Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | Nucleoside analogs | 120 nM (HBV) | Inhibition of HBV polymerase |
| Anticancer | Sulfonamides | Varies | Induction of apoptosis; enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
